厄贝沙坦D4

概述

描述

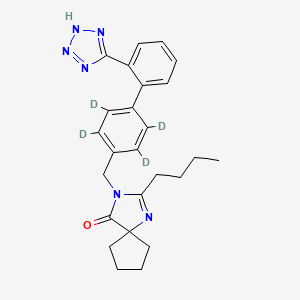

SR-47436 D4,也称为 依贝沙坦 D4 ,是依贝沙坦的氘标记版本。依贝沙坦是一种强效且特异性的血管紧张素 II 1 型受体拮抗剂。 它主要用于治疗高血压、心力衰竭和糖尿病性肾病 .

科学研究应用

SR-47436 D4 具有广泛的科学研究应用,包括:

化学: 用作质谱和其他分析技术中的参考标准,以研究氘标记化合物的行为。

生物学: 用于研究血管紧张素 II 受体在各种生物过程中的作用。

医学: 用于药代动力学和药效学研究,以了解依贝沙坦的代谢和作用。

工业: 应用于新药物的开发和质量控制流程

作用机制

SR-47436 D4 通过选择性阻断血管紧张素 II 1 型受体发挥作用。这种抑制阻止了血管紧张素 II(一种强效的血管收缩剂)的结合,从而导致血管舒张、血压降低和心脏血流量增加。 所涉及的分子靶点包括血管紧张素 II 1 型受体,受影响的途径是与肾素-血管紧张素系统相关的那些途径 .

类似化合物:

依贝沙坦: SR-47436 D4 的非氘化版本,用于类似的治疗目的。

氯沙坦: 另一种血管紧张素 II 受体拮抗剂,具有类似的作用机制。

独特性: SR-47436 D4 的独特之处在于它的氘标记,这在科学研究中提供了独特的优势,例如提高稳定性和降低代谢降解。 这使其在药代动力学研究以及作为分析技术的参考标准方面特别有价值 .

生化分析

Biochemical Properties

Irbesartan D4 plays a crucial role in biochemical reactions by selectively inhibiting the angiotensin II type-1 (AT1) receptor. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. Irbesartan D4 interacts with various biomolecules, including the AT1 receptor, and exhibits non-competitive antagonism. This interaction is characterized by the binding of Irbesartan D4 to the receptor, which blocks the physiological actions of angiotensin II, such as vasoconstriction and aldosterone secretion .

Cellular Effects

Irbesartan D4 influences various cellular processes, particularly in vascular smooth muscle cells and endothelial cells. By blocking the AT1 receptor, Irbesartan D4 inhibits the downstream signaling pathways activated by angiotensin II. This includes the reduction of intracellular calcium levels, inhibition of protein kinase C (PKC) activation, and suppression of reactive oxygen species (ROS) production. These effects collectively contribute to the relaxation of blood vessels, reduced cell proliferation, and decreased inflammation .

Molecular Mechanism

At the molecular level, Irbesartan D4 exerts its effects by binding to the AT1 receptor with high affinity. This binding prevents the receptor from interacting with angiotensin II, thereby inhibiting the activation of G-protein coupled signaling pathways. Irbesartan D4 also modulates gene expression by influencing transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to anti-inflammatory and anti-proliferative effects .

准备方法

合成路线和反应条件: SR-47436 D4 的合成涉及将氘原子掺入依贝沙坦分子中。这通常是通过一系列化学反应来实现的,这些反应将氢原子替换为氘原子。 具体的合成路线和反应条件可能有所不同,但常见的方法包括使用氘标记试剂和溶剂 .

工业生产方法: SR-47436 D4 的工业生产遵循与实验室合成类似的原则,但规模更大。该过程涉及使用专门的设备和条件,以确保氘原子能够有效地掺入。 最终产品经过纯化以达到所需的氘化程度和纯度 .

化学反应分析

反应类型: SR-47436 D4 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化产物。

还原: 还原反应可用于修饰 SR-47436 D4 的化学结构。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 经常使用诸如氢化铝锂和硼氢化钠之类的还原剂。

主要产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生各种氧化衍生物,而还原可能会产生化合物的还原形式 .

相似化合物的比较

Irbesartan: The non-deuterated version of SR-47436 D4, used for similar therapeutic purposes.

Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.

Valsartan: A compound with comparable pharmacological properties but different pharmacokinetic profiles

Uniqueness: SR-47436 D4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and reduced metabolic degradation. This makes it particularly valuable in pharmacokinetic studies and as a reference standard in analytical techniques .

生物活性

Irbesartan-D4 is a deuterium-labeled derivative of Irbesartan, a potent angiotensin II type 1 (AT1) receptor antagonist used primarily for the treatment of hypertension. The incorporation of deuterium enhances its pharmacokinetic properties, making it a valuable tool in research and clinical settings. This article explores the biological activity of Irbesartan-D4, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

Irbesartan-D4 has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1216883-23-6 |

| Molecular Formula | CHDNO |

| Molecular Weight | 432.554 g/mol |

| LogP | 4.1509 |

| PSA (Polar Surface Area) | 87.13 Ų |

These properties contribute to its effectiveness as an AT1 receptor antagonist, which is critical in managing blood pressure and other cardiovascular conditions .

Irbesartan-D4 functions by selectively blocking the AT1 receptor, which inhibits the effects of angiotensin II—a peptide that causes vasoconstriction and increases blood pressure. This blockade leads to:

- Vasodilation : Reduced vascular resistance.

- Decreased Aldosterone Secretion : Lower sodium retention and fluid volume.

- Improved Cardiac Output : Enhanced perfusion to vital organs.

Pharmacokinetics

The pharmacokinetic profile of Irbesartan-D4 shows significant improvements over its non-deuterated counterpart. Studies indicate that deuteration can alter the metabolic pathway, potentially leading to:

- Increased Half-Life : Longer duration of action due to slower metabolism.

- Enhanced Bioavailability : Improved absorption rates in various formulations.

Data from clinical studies suggest that the pharmacokinetics of Irbesartan-D4 are comparable to traditional Irbesartan, with similar peak plasma concentrations observed .

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of Irbesartan and its deuterated form. Notable findings include:

- Hypertensive Patients : A study involving elderly patients demonstrated that Irbesartan significantly reduced both systolic and diastolic blood pressure compared to placebo, with a mean reduction of approximately 10 mmHg at therapeutic doses .

- Pediatric Population : In children with hypertension, Irbesartan showed a similar antihypertensive effect with favorable tolerability profiles compared to ACE inhibitors like enalapril .

- Cognitive Function : Research indicates that Irbesartan may have protective effects against cognitive decline in hypertensive models by modulating neuroinflammation and oxidative stress through pathways involving CDK5 activity and BDNF levels .

Case Study 1: Efficacy in Elderly Patients

A multicenter trial compared the effects of Irbesartan and enalapril in patients aged 65 and older. Results showed that both medications effectively lowered blood pressure; however, Irbesartan was associated with fewer incidences of cough (4.3% vs. 15.5% for enalapril), highlighting its better tolerability profile .

Case Study 2: Neuroprotective Effects

In a study on spontaneously hypertensive rats (SHR), Irbesartan administration resulted in improved cognitive function markers. The treatment led to decreased levels of phosphorylated tau proteins and increased BDNF expression in the hippocampus, suggesting a neuroprotective role beyond its antihypertensive effects .

属性

IUPAC Name |

2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSHYTLCDANDAN-WQKXEYJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670085 | |

| Record name | 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216883-23-6 | |

| Record name | 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What is the role of Irbesartan-d4 in the analysis of Irbesartan levels in plasma?

A1: Irbesartan-d4 is a deuterated form of Irbesartan, meaning it has a similar structure but with four deuterium atoms replacing four hydrogen atoms. This isotopic substitution doesn't significantly alter its chemical behavior, making it an ideal internal standard for mass spectrometry analysis. By adding a known amount of Irbesartan-d4 to the plasma samples, researchers can account for variations during sample preparation and ionization. This allows for a more accurate and reliable quantification of Irbesartan in the samples.

Q2: How does the method described in the research utilize Irbesartan-d4 to improve the accuracy of Irbesartan quantification?

A2: The research outlines a method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, ]. After adding Irbesartan-d4 to the plasma samples, they undergo solid-phase extraction (SPE) to isolate Irbesartan and Irbesartan-d4. The extracted samples are then separated based on their chemical properties using liquid chromatography and detected by mass spectrometry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。